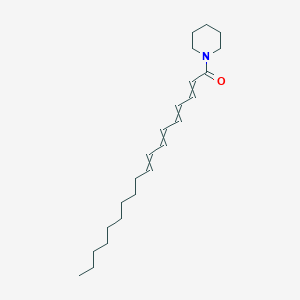
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is a chemical compound with the molecular formula C23H41NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one typically involves the reaction of piperidine with an appropriate octadeca-tetraenone precursor. One common method involves the condensation of piperidine with octadeca-2,4,6,8-tetraen-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of piperidine on the carbonyl group of the tetraenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Scientific Research Applications
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and function.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The polyunsaturated carbon chain can insert into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Similar structure but with fewer double bonds.
1-(Piperidin-1-yl)octadecan-1-one: Saturated analog with no double bonds.
1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a single double bond.
Uniqueness
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is unique due to its multiple conjugated double bonds, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.
Properties
CAS No. |
799840-99-6 |
|---|---|
Molecular Formula |
C23H37NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-piperidin-1-yloctadeca-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h10-15,17,20H,2-9,16,18-19,21-22H2,1H3 |
InChI Key |
KIJMTWBCIRJECL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
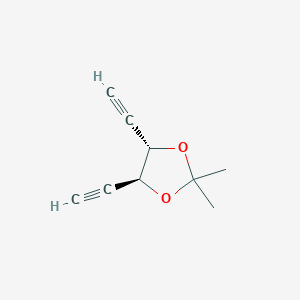
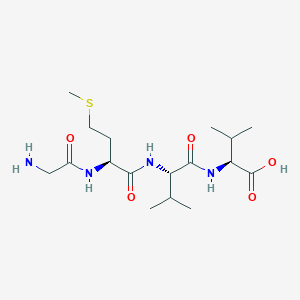
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)

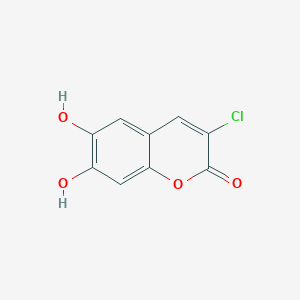
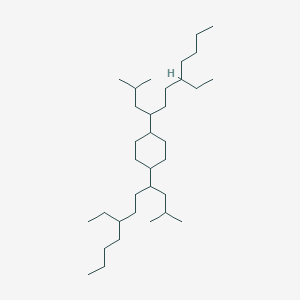
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
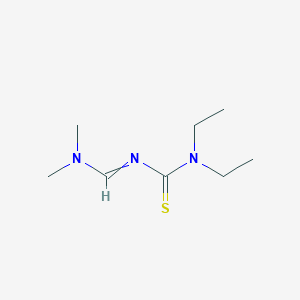

![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
